molecular formula C11H16O2 B8634981 2-(4-Hydroxy-2,3,6-trimethylphenyl)ethanol

2-(4-Hydroxy-2,3,6-trimethylphenyl)ethanol

Cat. No.: B8634981
M. Wt: 180.24 g/mol
InChI Key: PRCRDUGDNVGIQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Hydroxy-2,3,6-trimethylphenyl)ethanol is a useful research compound. Its molecular formula is C11H16O2 and its molecular weight is 180.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

4-(2-hydroxyethyl)-2,3,5-trimethylphenol

InChI

InChI=1S/C11H16O2/c1-7-6-11(13)9(3)8(2)10(7)4-5-12/h6,12-13H,4-5H2,1-3H3

InChI Key

PRCRDUGDNVGIQO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1CCO)C)C)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-hydroxy-2,3,6-trimethylphenyl-acetic acid (2.5 g) in anhydrous tetrahydrofuran (20 ml) was added lithium aluminum hydride (0.5 g) at 0° C. and the mixture was heated at 40° C. for 3 hours. The mixture was cooled to 0° C. Diluted sulfuric acid was added and the mixture was extracted with ethyl acetate. The organic layer was washed with water and saturated saline and dried with anhydrous magnesium sulfate and the solvent was distilled off under reduced pressure to obtain 2-(4-hydroxy-2,3,6-trimethylphenyl)ethanol (2.3 g) (Compound A-24). The physical properties and NMR spectrum data thereof are shown in Table 1.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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